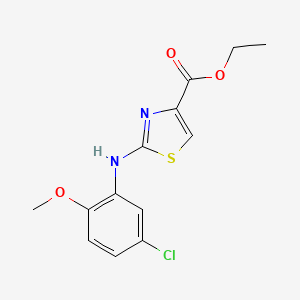

Ethyl 4-((5-chloro-2-methoxyphenyl)amino)-3,5-thiazolecarboxylate

Description

Ethyl 4-((5-chloro-2-methoxyphenyl)amino)-3,5-thiazolecarboxylate is a thiazole-based organic compound characterized by a central thiazole ring substituted with an ethyl carboxylate group at position 3,5 and a 5-chloro-2-methoxyphenylamino moiety at position 2. The 5-chloro-2-methoxyphenyl group introduces electron-withdrawing (Cl) and electron-donating (OCH₃) substituents, which may influence solubility, metabolic stability, and target interactions.

Properties

IUPAC Name |

ethyl 2-(5-chloro-2-methoxyanilino)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O3S/c1-3-19-12(17)10-7-20-13(16-10)15-9-6-8(14)4-5-11(9)18-2/h4-7H,3H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTIZXVHFRVDMNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC2=C(C=CC(=C2)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-((5-chloro-2-methoxyphenyl)amino)-3,5-thiazolecarboxylate typically involves the reaction of 5-chloro-2-methoxyaniline with ethyl 3,5-dichlorothiazole-4-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction mixture is heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve higher yields and purity. Continuous flow reactors and large-scale batch reactors are commonly used to handle the increased volume of reactants. Purification steps, such as recrystallization or column chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-((5-chloro-2-methoxyphenyl)amino)-3,5-thiazolecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure and properties.

Substitution: Substitution reactions at the thiazole ring or the phenyl group can lead to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: It has been investigated for its biological activity, including antimicrobial and antifungal properties.

Medicine: The compound shows promise in the development of new pharmaceuticals, particularly in the treatment of infections and inflammatory conditions.

Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 4-((5-chloro-2-methoxyphenyl)amino)-3,5-thiazolecarboxylate exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Ethyl 4-((5-chloro-2-methoxyphenyl)amino)-3,5-thiazolecarboxylate with structurally or functionally related compounds from the evidence:

Structural and Functional Analysis

Thiazoles are often associated with kinase inhibition or apoptosis induction, as seen in related compounds . The urea linkage in PQ401 () enables hydrogen bonding, which may enhance target affinity (e.g., IGF-1R), whereas the carboxylate ester in the target compound could improve solubility or serve as a prodrug .

Substituent Effects: The 5-chloro-2-methoxyphenyl group is shared with PQ401 and Compound 23. In PQ401, this group likely contributes to selective kinase inhibition, while in the target compound, it may influence electronic properties or metabolic stability. The dichloro analog () lacks the methoxy group, which could reduce steric hindrance but increase lipophilicity .

Biological Activity :

- CXL017 () demonstrates unique activity in reversing multidrug resistance via SERCA modulation and ER calcium depletion. While the target compound lacks direct evidence of similar mechanisms, its thiazole-carboxylate structure may allow interactions with ion channels or apoptotic proteins (e.g., Bcl-2 family) .

- PQ401 ’s urea-based structure highlights the importance of substituent positioning for kinase inhibition, suggesting that the target compound’s thiazole-carboxylate scaffold might target different pathways, such as tubulin polymerization or topoisomerase inhibition .

Synthesis and Physicochemical Properties :

- The target compound’s synthesis likely involves coupling 5-chloro-2-methoxyaniline with a preformed thiazole-carboxylate intermediate, similar to methods for dichloro analogs (). Yields for piperazine derivatives (65–72%, ) suggest comparable efficiency, though purity data is lacking for the target compound.

- The ethyl carboxylate group in the target compound and CXL017 may enhance solubility compared to the dichloro analog or PQ401, which lack polar ester moieties .

Biological Activity

Ethyl 4-((5-chloro-2-methoxyphenyl)amino)-3,5-thiazolecarboxylate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. Its structure can be represented as follows:

- Molecular Formula : CHClNOS

- Molecular Weight : 284.75 g/mol

Antimicrobial Activity

Recent studies indicate that derivatives of thiazole compounds exhibit significant antibacterial properties. This compound has shown promising results against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.03 µg/mL |

| Staphylococcus aureus | 0.008 µg/mL |

| Streptococcus pneumoniae | 0.06 µg/mL |

These findings suggest that the compound may be more effective than traditional antibiotics such as ampicillin and streptomycin in certain contexts .

Anticancer Activity

In vitro studies have demonstrated that thiazole derivatives can inhibit cancer cell proliferation. Specifically, the compound has been tested against various cancer cell lines, showing a dose-dependent response in inhibiting cell growth:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10.5 |

| MCF7 (breast cancer) | 8.7 |

| A549 (lung cancer) | 12.3 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, which is critical for developing anticancer therapeutics .

Study on Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various thiazole derivatives, including this compound. The results indicated that this compound inhibited the ATPase activity of E. coli DNA gyrase with an IC50 value of approximately 0.046 µg/mL, highlighting its potential as an antibacterial agent targeting bacterial topoisomerases .

Study on Anticancer Properties

Another study investigated the effects of thiazole derivatives on human cancer cell lines. The research found that this compound induced apoptosis in HeLa cells through the activation of caspase pathways. The study concluded that this compound could serve as a lead for developing new anticancer drugs targeting specific signaling pathways involved in tumor progression .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 4-((5-chloro-2-methoxyphenyl)amino)-3,5-thiazolecarboxylate, and how can intermediates be optimized?

- Methodological Answer : The synthesis of thiazole derivatives typically involves condensation reactions between substituted anilines and thiazole precursors. For example, ethyl 2-bromoacetate reacts with thiourea under basic conditions to form thiazole rings, followed by coupling with 5-chloro-2-methoxyaniline derivatives . Optimization includes adjusting reaction stoichiometry (e.g., 1:1 molar ratio of thiourea to haloester), temperature (70–90°C), and base (e.g., K₂CO₃) to improve yields. Monitoring via TLC or HPLC ensures intermediate purity.

Q. Which analytical techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves bond angles and planarity of the thiazole ring, as demonstrated in related thiadiazole derivatives (r.m.s. deviation <0.15 Å for planar structures) .

- NMR spectroscopy : Key signals include δ 1.3–1.5 ppm (ethyl CH₃), δ 3.8–4.3 ppm (methoxy and ester CH₂), and δ 6.8–7.5 ppm (aromatic protons) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 291–339 for similar thiazoles) confirm molecular weight .

Advanced Research Questions

Q. How does this compound modulate multidrug resistance (MDR) in cancer cells?

- Methodological Answer :

- Mechanistic Studies : In HL60/MX2 leukemia cells, structurally related thiazoles (e.g., CXL017) downregulate anti-apoptotic Mcl-1 and upregulate pro-apoptotic Noxa/Bim via ER stress pathways. Calcium depletion (measured via Fluo-4 AM dye) triggers SERCA2/3 dysregulation, restoring sensitivity to cytarabine and doxorubicin .

- Experimental Design : Use siRNA knockdown (e.g., Mcl-1 or Bax) to validate target specificity. Combine with flow cytometry (Annexin V/PI staining) to quantify apoptosis.

Q. How can researchers resolve contradictions in cytotoxicity data across different cancer cell lines?

- Methodological Answer :

- Data Analysis : Perform dose-response curves (IC₅₀ values) and assess ATPase activity (e.g., P-glycoprotein inhibition assays) to differentiate intrinsic vs. acquired resistance .

- Case Study : HL60/MX2 cells show no resistance to CXL017 but develop >2000-fold resistance to Ara-C. RNA-seq or proteomics can identify collateral sensitivity pathways (e.g., Bcl-2 family dynamics) .

Q. What strategies enhance the compound’s selectivity for cancer cells over normal cells?

- Methodological Answer :

- Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 5-position of the thiazole to improve membrane permeability (logP ~4) .

- In Vitro Testing : Compare cytotoxicity in primary human fibroblasts (e.g., HFF-1) vs. cancer lines (e.g., HL60) using MTT assays. Optimize via SAR studies on substituents (e.g., methoxy vs. ethoxy groups) .

Q. How do crystallographic data inform the compound’s interaction with biological targets?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.